molecular formula C22H25ClFN3O2S B3002078 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216445-53-2

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3002078
CAS No.: 1216445-53-2
M. Wt: 449.97
InChI Key: YSRNCYNUFUDOSY-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O2S and its molecular weight is 449.97. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiazole derivatives, such as this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

It is known that many thiazole derivatives exert their effects through interactions with various enzymes and receptors . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . This could lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these processes .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific context and the targets it interacts with. Given its potential anti-inflammatory activity, one possible effect could be a reduction in inflammation and associated pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s solubility and therefore its bioavailability . .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c1-16-4-2-5-17(14-16)21(27)26(9-3-8-25-10-12-28-13-11-25)22-24-19-7-6-18(23)15-20(19)29-22;/h2,4-7,14-15H,3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNCYNUFUDOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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